molecular formula C45H91N2O11P B14098625 Azanium;2,3-di(octadecanoyloxy)propyl 2-(2-methoxyethoxycarbonylamino)ethyl phosphate

Azanium;2,3-di(octadecanoyloxy)propyl 2-(2-methoxyethoxycarbonylamino)ethyl phosphate

Cat. No.: B14098625
M. Wt: 867.2 g/mol
InChI Key: KBXRORNJMUHWKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Methoxy(polyethylene glycol)-2000] (ammonium salt): is a compound that belongs to the class of phospholipids. It is a derivative of phosphatidylethanolamine, where the ethanolamine headgroup is modified with a polyethylene glycol (PEG) chain. This modification enhances the compound’s solubility and stability, making it useful in various biomedical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Methoxy(polyethylene glycol)-2000] (ammonium salt) typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps as mentioned above. The process is optimized for high yield and purity, often involving advanced techniques like column chromatography and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Methoxy(polyethylene glycol)-2000] (ammonium salt) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield alcohols or alkanes .

Scientific Research Applications

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Methoxy(polyethylene glycol)-2000] (ammonium salt) has a wide range of scientific research applications:

    Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.

    Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.

    Medicine: Utilized in the development of targeted drug delivery systems, particularly for cancer treatment, due to its ability to enhance the solubility and stability of therapeutic agents.

    Industry: Applied in the formulation of cosmetics, personal care products, and food additives

Mechanism of Action

The mechanism of action of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Methoxy(polyethylene glycol)-2000] (ammonium salt) involves its ability to form stable micelles and liposomes. The PEG chain provides steric stabilization, preventing aggregation and enhancing circulation time in the bloodstream. This property is particularly useful in drug delivery systems, where the compound can encapsulate therapeutic agents and target specific cells or tissues .

Comparison with Similar Compounds

    1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine: Similar structure but with shorter fatty acid chains.

    1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine: Similar structure with palmitic acid chains instead of stearic acid.

    1,2-dioleoyl-sn-glycero-3-phosphoethanolamine: Contains unsaturated oleic acid chains

Uniqueness: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Methoxy(polyethylene glycol)-2000] (ammonium salt) is unique due to its long PEG chain, which provides enhanced solubility and stability. This makes it particularly suitable for applications in drug delivery and biomedical research, where prolonged circulation time and reduced immunogenicity are crucial .

Properties

Molecular Formula

C45H91N2O11P

Molecular Weight

867.2 g/mol

IUPAC Name

azanium;2,3-di(octadecanoyloxy)propyl 2-(2-methoxyethoxycarbonylamino)ethyl phosphate

InChI

InChI=1S/C45H88NO11P.H3N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-43(47)54-40-42(41-56-58(50,51)55-37-36-46-45(49)53-39-38-52-3)57-44(48)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h42H,4-41H2,1-3H3,(H,46,49)(H,50,51);1H3

InChI Key

KBXRORNJMUHWKT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC.[NH4+]

Related CAS

474922-77-5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.